molecular formula C10H23N B8781791 Decan-2-amine CAS No. 17747-48-7

Decan-2-amine

Cat. No.: B8781791
CAS No.: 17747-48-7
M. Wt: 157.30 g/mol
InChI Key: MQANMCFSNPBYCQ-UHFFFAOYSA-N
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Description

Decan-2-amine, systematically named 1-Decyltricyclo[3.3.1.1³,⁷]this compound, is an adamantane-derived secondary amine featuring a tricyclic hydrocarbon framework substituted with a decyl alkyl chain at position 1 and an amine group at position 2 (Figure 1). This compound is synthesized via catalytic hydrogenation of ketoxime precursors under controlled pressure and temperature conditions, yielding 31–53% depending on substituents . Its hydrochloride salt exhibits a melting point of 101°C, indicative of structural rigidity imparted by the adamantane core .

Properties

CAS No.

17747-48-7

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

decan-2-amine

InChI

InChI=1S/C10H23N/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9,11H2,1-2H3

InChI Key

MQANMCFSNPBYCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations in Adamantane Amines

Decan-2-amine belongs to a family of tricyclic adamantane amines with variable alkyl chain lengths and N-substituents (Table 1). Key analogs include:

  • 1-Dodecyltricyclo[3.3.1.1³,⁷]this compound (1d) : Substitution with a dodecyl (C12) chain increases yield to 53% but reduces the hydrochloride salt’s melting point to 73°C, likely due to enhanced flexibility and reduced crystallinity compared to the decyl analog .
  • N-Ethyl-1-decyltricyclo[3.3.1.1³,⁷]this compound (1g) : N-ethylation lowers the melting point further (69°C), demonstrating how alkylation disrupts intermolecular interactions .
Positional Isomerism: Decan-1-amine vs. This compound
  • Decan-1-amine (1-Aminodecane): A linear primary amine with the NH₂ group at the terminal carbon. Its simpler structure confers higher solubility in polar solvents but reduced metabolic stability compared to the adamantane-based this compound .
  • This compound : The adamantane core enhances steric bulk and hydrophobicity, favoring membrane permeability and target binding in biological systems .
Functional Group Modifications: Hydroxyl-Substituted Adamantane Amines
  • 4-Aminoadamantan-1-ol: This analog incorporates a hydroxyl group at position 1, increasing polarity and hydrogen-bonding capacity.

Table 2: Key Physicochemical Comparisons

Property This compound (1c) Decan-1-amine 4-Aminoadamantan-1-ol
Molecular Weight 151.25 (base) 157.30 167.25
Hydrophobicity (LogP)* High Moderate Moderate
Melting Point (°C) 101 (HCl salt) -24 (pure) Not reported

*Estimated based on structural features.

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